Cas no 1567082-76-1 (1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine)

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amineは、ピロリジン骨格にチアゾール環が結合した特異な構造を持つ有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たす可能性があります。チアゾール環の電子豊富な性質とピロリジン骨格の立体効果により、標的タンパク質との選択的な相互作用が期待されます。特に、中枢神経系関連の薬剤開発や酵素阻害剤としての応用が注目されています。高い純度と安定性を備えており、精密有機合成における多様な修飾反応に適しています。

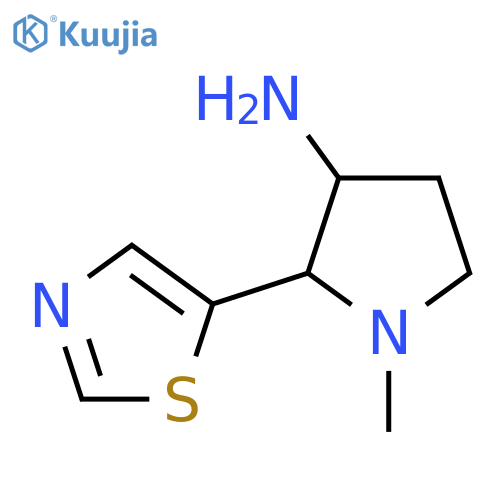

1567082-76-1 structure

商品名:1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

- 1567082-76-1

- EN300-1634625

- 3-Pyrrolidinamine, 1-methyl-2-(5-thiazolyl)-

- 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

-

- インチ: 1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3

- InChIKey: WAGKHVWHXZRBRN-UHFFFAOYSA-N

- ほほえんだ: S1C=NC=C1C1C(CCN1C)N

計算された属性

- せいみつぶんしりょう: 183.08301860g/mol

- どういたいしつりょう: 183.08301860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 70.4Ų

じっけんとくせい

- 密度みつど: 1.188±0.06 g/cm3(Predicted)

- ふってん: 288.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 9.16±0.40(Predicted)

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634625-0.25g |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 0.25g |

$893.0 | 2023-06-04 | ||

| Enamine | EN300-1634625-50mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 50mg |

$1068.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-100mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 100mg |

$1119.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-500mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 500mg |

$1221.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-250mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 250mg |

$1170.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-5.0g |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1634625-0.1g |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 0.1g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1634625-1000mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 1000mg |

$1272.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-2500mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 2500mg |

$2492.0 | 2023-09-22 | ||

| Enamine | EN300-1634625-10000mg |

1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |

1567082-76-1 | 10000mg |

$5467.0 | 2023-09-22 |

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1567082-76-1 (1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量